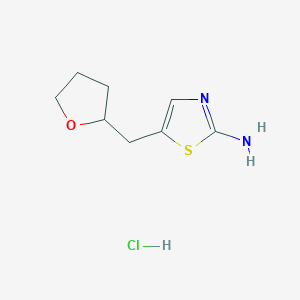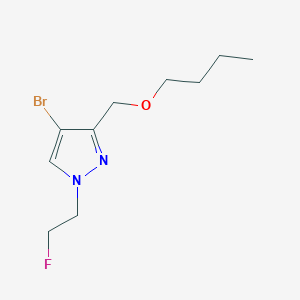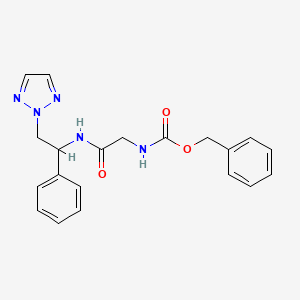
N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide” is a chemical compound with the molecular formula C17H23F3N2O3S and a molecular weight of 392.44. It is related to the piperidine class of compounds, which are known to be important in the field of drug discovery .
Synthesis Analysis
The synthesis of related piperidine derivatives has been described in the literature . A typical synthetic route involves the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis
The molecular structure of “N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide” includes a piperidine ring, a tetrahydrofuran ring, and a benzenesulfonamide group. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in synthesizing organic compounds, including medicinal products .Chemical Reactions Analysis
While specific chemical reactions involving “N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide” are not available, piperidine derivatives are known to undergo a variety of chemical reactions . These include modulation of the aliphatic chain linking the benzene moiety to the piperidine ring, modulation of the amide substituent, replacement of certain moieties with urea-like substructures, and elimination of the piperidine ring .Scientific Research Applications
Anticancer Agents
Piperidine derivatives, including the compound , have been utilized as anticancer agents . They have shown promising results in inhibiting the growth of cancer cells .
Antiviral Agents
These compounds have also been used as antiviral agents . They can inhibit the replication of various viruses, providing a potential treatment for viral infections .
Antimalarial Agents
Piperidine derivatives have shown effectiveness as antimalarial agents . They can inhibit the growth of Plasmodium parasites, which cause malaria .
Antimicrobial and Antifungal Agents
These compounds have been used to treat various bacterial and fungal infections . They can inhibit the growth of these microorganisms, preventing them from causing disease .
Analgesic and Anti-inflammatory Agents
These compounds have been used to relieve pain and reduce inflammation . They can inhibit the production of certain chemicals in the body that cause pain and inflammation .
Anti-Alzheimer Agents
Piperidine derivatives have been used in the treatment of Alzheimer’s disease . They can inhibit the enzyme acetylcholinesterase, which is involved in the progression of Alzheimer’s disease .
Antipsychotic Agents
These compounds have been used as antipsychotic agents . They can help regulate the levels of certain chemicals in the brain, providing a potential treatment for various psychiatric disorders .
Future Directions
Piperidine derivatives, including “N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide”, have potential for further exploration in the field of drug discovery due to their wide range of biological activities . Future research could focus on the development of new synthesis methods, the discovery of new biological activities, and the optimization of their pharmacological properties.
properties
IUPAC Name |
N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c19-22(20,16-4-2-1-3-5-16)17-12-14-6-9-18(10-7-14)15-8-11-21-13-15/h1-5,14-15,17H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOPIYCBIWRRBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone](/img/structure/B2649733.png)
![(Z)-ethyl 4-((4-((3-(2-methoxy-2-oxoethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2649734.png)
![6-Cyclopropyl-2-[[1-(pyridine-2-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2649736.png)
![Methyl 2-((1-((3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate](/img/structure/B2649738.png)




![2-(4-Fluorophenyl)-1-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2649747.png)

![Tert-butyl N-[3-[2-(methylsulfonimidoyl)ethyl]cyclobutyl]carbamate](/img/structure/B2649752.png)


![1,3,7-trimethyl-8-(3-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2649756.png)